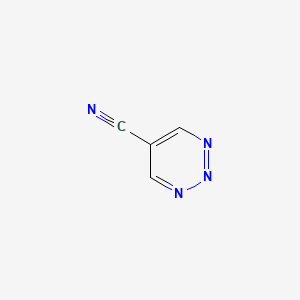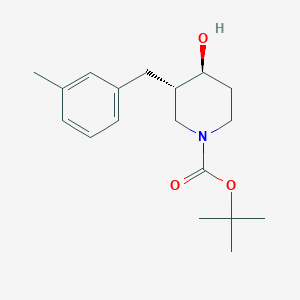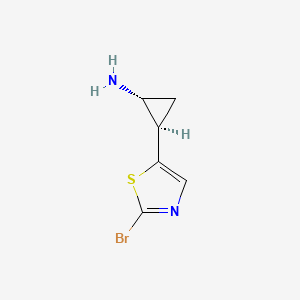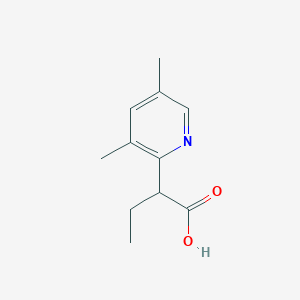
2-(3,5-Dimethylpyridin-2-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethylpyridin-2-yl)butanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 3 and 5 on the pyridine ring, and a butanoic acid moiety attached to the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpyridin-2-yl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylpyridine.
Alkylation: The pyridine ring is alkylated at the 2-position using a suitable alkylating agent, such as butyl bromide, in the presence of a base like potassium carbonate.
Oxidation: The resulting intermediate is then oxidized to introduce the carboxylic acid functionality, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dimethylpyridin-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Carboxylated derivatives.
Reduction Products: Alcohols or other reduced forms.
Substitution Products: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(3,5-Dimethylpyridin-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethylpyridin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyridine: The parent compound without the butanoic acid moiety.
2-(3,5-Dimethylpyridin-2-yl)ethanoic acid: A shorter-chain analog.
2-(3,5-Dimethylpyridin-2-yl)propanoic acid: A similar compound with a different alkyl chain length.
Uniqueness
2-(3,5-Dimethylpyridin-2-yl)butanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of the butanoic acid moiety allows for additional functionalization and interactions compared to its analogs.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
2-(3,5-dimethylpyridin-2-yl)butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-4-9(11(13)14)10-8(3)5-7(2)6-12-10/h5-6,9H,4H2,1-3H3,(H,13,14) |
Clave InChI |
GOBMOKAKLXAIDX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=C(C=C(C=N1)C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


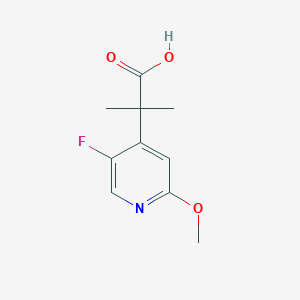

![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)
![3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13086131.png)
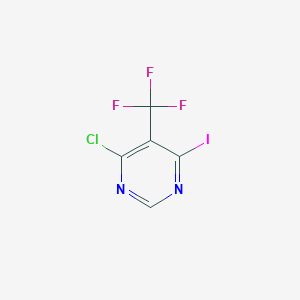
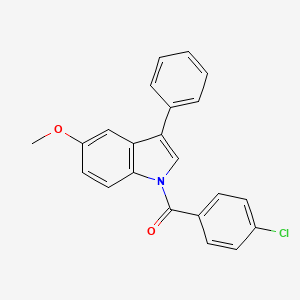
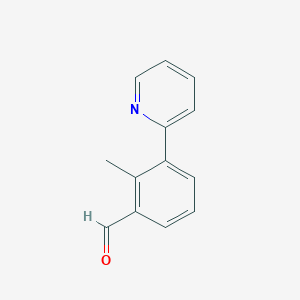

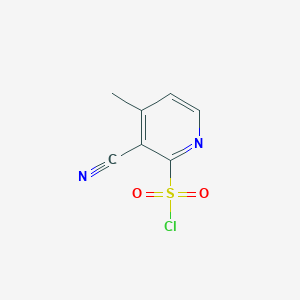
![5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)

